molecular formula C20H18ClN3O3 B12211549 N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12211549
M. Wt: 383.8 g/mol
InChI Key: ZXVVMHWCOPLYAZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents on the phenyl rings. Examples include:

  • N-(5-chloro-2-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-1-(4-isopropylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound’s structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H20ClN3O3
Molecular Weight 375.85 g/mol
LogP 3.45
Polar Surface Area 76.31 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The presence of the carboxamide and oxo groups suggests potential interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of specific enzymes, potentially modulating inflammatory responses and cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy and chloro substituents may enhance the electron-donating capacity of the molecule, thus improving its ability to scavenge free radicals.

Antimicrobial Properties

In vitro studies have shown that related compounds possess antimicrobial activity against various bacterial strains. For instance, derivatives of pyridazine compounds have demonstrated efficacy against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in preclinical models. It appears to inhibit the activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress and inflammation, which is beneficial in conditions such as arthritis and cardiovascular diseases .

Study 1: MPO Inhibition

A study conducted on a related compound demonstrated robust inhibition of plasma MPO activity in lipopolysaccharide-treated cynomolgus monkeys, suggesting that similar derivatives could be effective in managing inflammatory diseases .

Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving derivatives of pyridazine compounds, it was found that modifications at the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against certain cancer cell lines, indicating potential applications in oncology .

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H18ClN3O3/c1-3-13-4-7-15(8-5-13)24-11-10-17(25)19(23-24)20(26)22-16-12-14(21)6-9-18(16)27-2/h4-12H,3H2,1-2H3,(H,22,26)

InChI Key

ZXVVMHWCOPLYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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